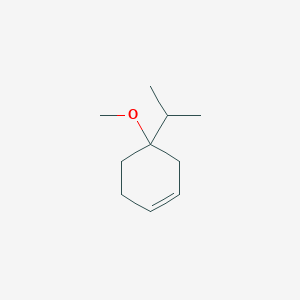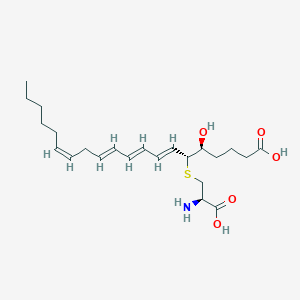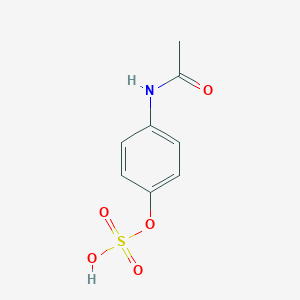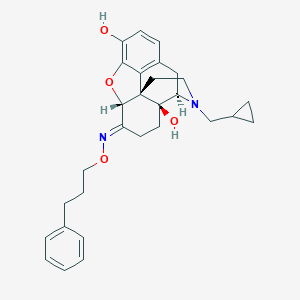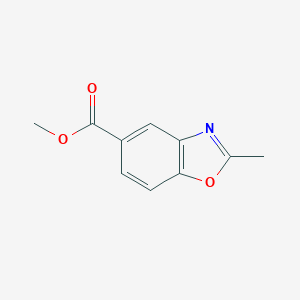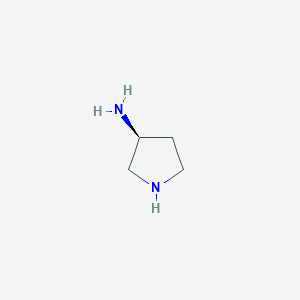
(S)-3-氨基吡咯烷
描述
(S)-3-Aminopyrrolidine is a chiral amine with the molecular formula C4H10N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The (S)-enantiomer is of particular interest due to its applications in asymmetric synthesis and as a building block in pharmaceuticals.
科学研究应用
(S)-3-Aminopyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: (S)-3-Aminopyrrolidine derivatives are investigated for their potential therapeutic properties, including as antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals, serving as an intermediate in the synthesis of active ingredients.
作用机制
Target of Action
The primary targets of (S)-3-Aminopyrrolidine are the Abelson murine leukemia viral oncogene homolog (ABL) kinase and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . These targets play crucial roles in cell proliferation and survival, making them important in the development of anticancer therapies .
Mode of Action
(S)-3-Aminopyrrolidine interacts with its targets by inhibiting their activities. It blocks the PI3K/Akt signaling pathway and inhibits the ABL kinase . This inhibition disrupts the normal function of these targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of the PI3K/Akt signaling pathway and the ABL kinase by (S)-3-Aminopyrrolidine affects several downstream effects. The PI3K/Akt pathway is crucial for cell survival and proliferation . Its inhibition can lead to decreased cell proliferation and increased cell death . Similarly, the inhibition of the ABL kinase, which also plays a role in cell proliferation, can lead to similar effects .
Result of Action
The result of (S)-3-Aminopyrrolidine’s action is primarily observed at the molecular and cellular levels. By inhibiting the PI3K/Akt pathway and the ABL kinase, it disrupts normal cell proliferation and survival processes . This leads to decreased cell proliferation and increased cell death, which are desirable outcomes in the context of anticancer therapies .
准备方法
Synthetic Routes and Reaction Conditions: (S)-3-Aminopyrrolidine can be synthesized through several methods. One common approach involves the reduction of (S)-3-Nitropyrrolidine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of pyrrolidine-3-carboxaldehyde with ammonia or an amine source under hydrogenation conditions.
Industrial Production Methods: In industrial settings, (S)-3-Aminopyrrolidine is often produced via catalytic hydrogenation due to its efficiency and scalability. The process typically involves the use of high-pressure hydrogen gas and a suitable metal catalyst such as palladium on carbon.
Types of Reactions:
Oxidation: (S)-3-Aminopyrrolidine can undergo oxidation to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
相似化合物的比较
®-3-Aminopyrrolidine: The enantiomer of (S)-3-Aminopyrrolidine, differing in its spatial configuration.
Pyrrolidine: The parent compound, lacking the amino group at the 3-position.
3-Pyrrolidinone: A related compound with a carbonyl group at the 3-position instead of an amino group.
Uniqueness: (S)-3-Aminopyrrolidine is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and drug design. Its ability to form stable complexes with various molecular targets makes it a valuable tool in both research and industrial applications.
属性
IUPAC Name |
(3S)-pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXSWUFDCSEIOO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364009 | |
| Record name | (S)-3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128345-57-3 | |
| Record name | (-)-3-Aminopyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128345-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of (S)-3-Aminopyrrolidine in drug discovery?
A1: (S)-3-Aminopyrrolidine serves as a crucial intermediate in synthesizing various pharmaceuticals. For instance, it is a key building block for INCB8761/PF-4136309, a potent and selective CCR2 antagonist . It has also shown promise as a scaffold in developing novel dual inhibitors targeting Abl and PI3K .
Q2: How is (S)-3-Aminopyrrolidine synthesized cost-effectively?
A2: An economical synthesis route utilizes readily available L-aspartic acid as the starting material. The process involves optimized reaction conditions, ensuring mild conditions and straightforward purification, making it suitable for large-scale production .
Q3: Can (S)-3-Aminopyrrolidine be used for chiral derivatization?
A3: Yes, a derivative of (S)-3-Aminopyrrolidine, 1-(5-Dimethylamino-1-naphthalenesulphonyl)-(S)-3-aminopyrrolidine (DNS-Apy), functions as a fluorescent chiral labeling reagent. This reagent reacts with carboxylic acid enantiomers, forming diastereomeric amides. These diastereomers can be separated and sensitively detected using High-Performance Liquid Chromatography (HPLC), allowing for the analysis of chiral carboxylic acids .
Q4: Are there alternative synthesis routes for cyclic compounds related to (S)-3-Aminopyrrolidine?
A4: Yes, cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-3,6-bis(carbamoylmethyl)-piperazine-2,5-dione], a cyclic compound structurally related to (S)-3-Aminopyrrolidine, can be synthesized via two methods. One involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in acetonitrile under reflux. A more efficient approach utilizes the self-condensation of L-asparagine methyl ester at room temperature .
Q5: What is known about the structure-activity relationships of (S)-3-Aminopyrrolidine derivatives?
A5: Research exploring the structure-activity relationships of (S)-3-Aminopyrrolidine derivatives is ongoing. Scientists are investigating how modifications to the (S)-3-Aminopyrrolidine scaffold impact its biological activity, potency, and selectivity for specific targets . This research is crucial for optimizing drug candidates based on this scaffold.
Q6: Can (S)-3-Aminopyrrolidine be used to prepare other chiral compounds?
A6: Yes, (S)-3-Aminopyrrolidine serves as a starting material for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane, a bicyclic compound. This synthesis involves a transaminase-catalyzed reaction to introduce an amino group, followed by intramolecular cyclization and deprotection .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
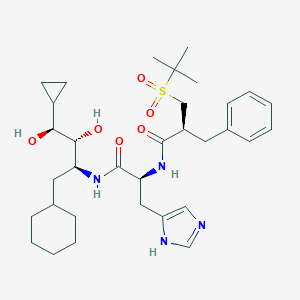
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)

